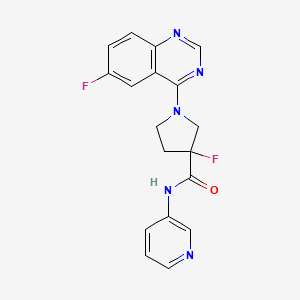![molecular formula C22H31N7O B12248771 6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine](/img/structure/B12248771.png)
6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is a complex organic compound that features a purine core substituted with a piperidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and purine intermediates, followed by their coupling through a series of reactions.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized starting from commercially available 2-tert-butyl-5,6-dimethylpyrimidine
Preparation of Purine Intermediate: The purine intermediate is synthesized from 7-methyl-7H-purine through a series of functional group transformations.
Coupling Reaction: The final step involves the coupling of the pyrimidine and purine intermediates through a piperidine linker. This is typically achieved using a nucleophilic substitution reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into binding sites and modulate the activity of its targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in fuels and as an ultraviolet stabilizer.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate:
Uniqueness
6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit properties that may not be present in similar compounds.
Properties
Molecular Formula |
C22H31N7O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[4-[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C22H31N7O/c1-14-15(2)26-21(22(3,4)5)27-20(14)30-11-16-7-9-29(10-8-16)19-17-18(23-12-24-19)25-13-28(17)6/h12-13,16H,7-11H2,1-6H3 |
InChI Key |
YTDFTBIWXYPRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OCC2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12248689.png)
![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B12248702.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12248707.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12248709.png)

![6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12248723.png)
![4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine](/img/structure/B12248730.png)
![4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12248735.png)
![N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12248740.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B12248763.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B12248769.png)
![9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12248770.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine](/img/structure/B12248777.png)
![2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole](/img/structure/B12248799.png)
